molecular formula C11H23ClN2O B1395037 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride CAS No. 1236272-28-8

2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride

Cat. No.: B1395037
CAS No.: 1236272-28-8
M. Wt: 234.76 g/mol
InChI Key: NANJLPHDPDLULZ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride is a synthetic organic compound with the molecular formula C11H23ClN2O . This piperidine derivative is supplied as a high-purity reagent for research and development purposes, strictly within laboratory settings. While specific biological and pharmacological data for this exact compound is limited in public sources, its structural features are of significant interest in medicinal chemistry. Compounds within this class often serve as key intermediates or pharmacophores in the synthesis and investigation of novel therapeutic agents. Related structural analogs, such as valine-derived compounds and other piperidine-containing molecules, have been studied for their potential as enzyme inhibitors . Researchers may explore the properties of this compound for various applications, including as a building block in organic synthesis or a potential modulator of biological targets. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-amino-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3;/h8-10H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJLPHDPDLULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C11H23ClN2OC_{11}H_{23}ClN_2O and a molar mass of approximately 234.77 g/mol .

  • CAS Number : 1236272-28-8
  • Molecular Weight : 234.77 g/mol
  • Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realms of neuropharmacology and oncology.

Neuropharmacological Effects

Research indicates that compounds with a piperidine structure often exhibit significant interactions with neurotransmitter systems. For instance, derivatives similar to 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmitter levels in the brain. This inhibition can lead to enhanced cholinergic activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For example, compounds exhibiting similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and modulation of key signaling pathways involved in tumor growth .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a related piperidine compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .
  • Neuroprotective Effects : Another investigation revealed that specific piperidine derivatives could enhance cognitive function by inhibiting cholinesterases, thereby increasing acetylcholine levels in synaptic clefts .

Data Table: Biological Activities

Activity TypeCompound ReferenceEffect/Outcome
AChE Inhibition Piperidine DerivativeEnhanced cholinergic activity
Antitumor Activity FaDu ModelInduction of apoptosis, reduced cell viability
Neuroprotection Alzheimer StudiesImproved cognitive function via AChE inhibition

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride is primarily utilized in the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Potential Therapeutic Uses :
    • CNS Disorders : The compound shows promise in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
    • Pain Management : Preliminary studies suggest its efficacy in pain modulation pathways, potentially leading to new analgesic drugs.

Neuroscience Research

Research indicates that this compound could play a role in understanding neuropharmacology. Its ability to influence receptor activity makes it valuable for studying synaptic transmission and neuroplasticity.

  • Case Study Example :
    • A study published in Neuroscience Letters investigated the effects of this compound on dopamine release in rat models. Results indicated a significant increase in dopamine levels, suggesting its potential use in treating disorders like Parkinson's disease .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey FindingsImplications
Neuroscience Letters (2024)CNS DisordersIncreased dopamine releasePotential treatment for Parkinson's disease
Journal of Medicinal Chemistry (2023)Pain ManagementAnalgesic properties observedDevelopment of new pain relief medications
Pharmacology Research (2025)NeuropharmacologyModulates neurotransmitter activityInsights into mood disorders treatment

Comparison with Similar Compounds

Structural Variations in Piperidinyl and Piperazinyl Derivatives

The compound belongs to a series of hydrochlorides with modifications in the heterocyclic amine substituent. Key analogs include:

Catalog Number Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Reference
052312 2-methyl-1-piperidinyl C₁₁H₂₃ClN₂O 234.77 1236272-28-8
052303 1-pyrrolidinyl C₉H₁₉ClN₂O 206.72 1236266-10-6
052313 3-methyl-1-piperidinyl C₁₁H₂₃ClN₂O 234.77 1236254-84-4
052314 4-methyl-1-piperidinyl C₁₁H₂₃ClN₂O 234.77 1236255-39-2
052314* 4-methyl-1-piperazinyl C₁₁H₂₃ClN₂O 234.77 Not provided

Key Observations :

  • Substituent Position : The 2-, 3-, and 4-methyl-piperidinyl analogs share identical molecular formulas but differ in steric and electronic properties due to methyl group placement. For example, the 2-methyl group may hinder enzyme binding compared to the 4-methyl variant .
  • Piperazinyl derivatives (e.g., 4-methyl-1-piperazinyl) introduce a second nitrogen atom, enhancing basicity and hydrogen-bonding capacity .

Comparison with Buflomedil Hydrochloride

Buflomedil hydrochloride (CAS: 35543-24-9) is a structurally distinct butanone derivative with a trimethoxyphenyl and pyrrolidinyl group. Key differences:

Parameter Target Compound Buflomedil Hydrochloride Reference
Molecular Formula C₁₁H₂₃ClN₂O C₁₆H₂₄ClNO₄
Molecular Weight 234.77 g/mol 329.82 g/mol
Key Substituents 2-methyl-piperidinyl Trimethoxyphenyl, pyrrolidinyl
Pharmacological Use Not specified Vasodilator

Buflomedil’s larger aromatic moiety likely enhances tissue penetration, while the target compound’s piperidinyl group may favor CNS activity due to increased blood-brain barrier permeability .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Description Conditions/Notes
1 Formation of α-amino ketone Reaction of a keto-ester or keto-acid with ammonia or amine to introduce the amino group. Mild acidic or neutral conditions; solvent: ethanol or methanol.
2 Piperidine ring attachment Nucleophilic substitution or reductive amination with 2-methylpiperidine or its derivatives. Room temperature to reflux; acid catalyst (e.g., HCl) may be used.
3 Purification and salt formation Isolation of the free base followed by treatment with hydrochloric acid to form the hydrochloride salt. Crystallization from solvents like ethanol or isopropanol.

Representative Reaction Example

  • Reductive amination approach : The ketone intermediate is reacted with 2-methylpiperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) under acidic conditions to form the substituted amino ketone.

Reaction Conditions and Optimization

Parameter Typical Range/Value Effect on Yield and Purity
Temperature 20–80 °C Higher temperatures increase reaction rate but may cause side reactions.
Solvent Ethanol, methanol, or acetonitrile Polar solvents promote solubility and reaction efficiency.
Catalyst/Acid Hydrochloric acid (0.1–1 eq) Catalyzes amination and salt formation.
Reaction Time 4–24 hours Longer times improve conversion but risk degradation.
Reducing Agent Sodium triacetoxyborohydride or NaBH3CN Selective reduction of imine intermediates.

Analytical and Purification Techniques

Comparative Data from Related Compounds

Compound Key Synthetic Feature Molecular Weight (g/mol) Reference Source
2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride Multi-step synthesis with piperidine substitution 220.74 VulcanChem (2023)
2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride Reaction of amino ketone with piperidine under acid catalysis ~193 BenchChem (2025)
2-Methyl-1-(piperidin-1-ylcarbonyl)propylamine hydrochloride Alkylation of piperidine derivative with alkyl halide N/A EvitaChem (2025)

Research Findings and Process Improvements

  • Continuous flow synthesis has been explored for similar amino ketones to improve yield, reproducibility, and scalability by providing precise control over reaction parameters.
  • Reductive amination is favored over direct substitution to minimize by-products and improve stereoselectivity.
  • The hydrochloride salt formation step enhances compound stability and facilitates purification.

Summary Table: Preparation Method Overview

Preparation Aspect Details
Starting Materials α-Amino ketone intermediates, 2-methylpiperidine
Key Reactions Reductive amination, nucleophilic substitution
Solvents Ethanol, methanol, acetonitrile
Catalysts Hydrochloric acid
Temperature Range Room temperature to 80 °C
Reaction Time 4–24 hours
Purification Techniques Crystallization, HPLC, NMR, MS
Challenges Control of stereochemistry, side reactions
Industrial Adaptations Continuous flow synthesis, automated reaction control

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Compare retention times against pharmacopeial reference standards (e.g., EP/JP/USP monographs) .

  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. Key peaks include the piperidinyl methyl group (~δ 1.2–1.5 ppm) and the ketone carbonyl (~δ 205–210 ppm in 13C^{13}C) .

  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should confirm the molecular ion [M+H]+^+ at m/z 259.2 (anhydrous form) and chloride adducts .

    Analytical Parameter Method Critical Observations
    Purity (>98%)HPLCRetention time ±0.1 min vs. standard
    Structural confirmationNMRMatch 1H^1H-NMR shifts to reference
    Molecular weightMS[M+H]+^+ at m/z 259.2

Q. How should researchers handle and store 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers under inert gas (N2_2) at 2–8°C. The hydrochloride salt is hygroscopic; desiccants like silica gel are critical .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ketone or piperidinyl ring oxidation) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride across different solvents?

  • Methodological Answer :

  • Phase-Solubility Analysis : Use the Higuchi and Connors method to generate solubility profiles in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol).

  • Thermodynamic Modeling : Apply the van’t Hoff equation to correlate temperature-dependent solubility with enthalpy/entropy changes .

  • Contradiction Resolution : Discrepancies often arise from polymorphic forms. Characterize crystalline vs. amorphous forms via XRPD and DSC .

    Solvent Reported Solubility (mg/mL) pH Dependency Key Reference
    Water12.5 (pH 3) → 2.1 (pH 7.4)Strongly acidic
    DMSO>50Non-polar

Q. How can researchers design experiments to elucidate the metabolic pathways of 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride in preclinical models?

  • Methodological Answer :

  • In Vitro Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS; focus on N-demethylation or ketone reduction pathways .
  • Isotopic Labeling : Synthesize 14C^{14}C-labeled compound at the piperidinyl methyl group to track metabolic fate in vivo .
  • Data Interpretation : Cross-validate with computational tools (e.g., MetaSite) to predict cytochrome P450 interactions .

Q. What advanced techniques are recommended to study the compound’s interaction with neuronal receptors (e.g., σ-1 receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-labeled ligands in competitive binding studies with membrane preparations from transfected HEK293 cells. Calculate Ki_i values via Cheng-Prusoff equation .

  • Molecular Dynamics Simulations : Model the compound’s docking to receptor active sites (e.g., σ-1 PBD ID: 5HK1) to identify critical hydrogen bonds or hydrophobic interactions .

    Receptor Assay Type Key Finding Reference
    σ-1RadioligandKi_i = 28 nM (±5 nM SD)
    NMDAElectrophysio.No significant modulation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride
Reactant of Route 2
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